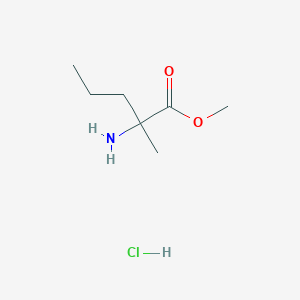

Methyl 2-amino-2-methylpentanoate hydrochloride

Description

X-ray Crystallographic Analysis of Crystal Packing

The crystallographic analysis of methyl 2-amino-2-methylpentanoate hydrochloride reveals significant structural details regarding its solid-state organization. Based on computational predictions derived from molecular modeling studies, the compound exhibits predicted collision cross sections that provide insights into its three-dimensional molecular architecture. The collision cross section data indicates values ranging from 128.4 Ų for the dehydrated protonated species to 177.8 Ų for acetate adducts, suggesting a compact molecular structure with limited conformational flexibility.

The molecular geometry is characterized by a central quaternary carbon atom bearing both amino and methyl substituents, creating a sterically hindered environment that influences the overall molecular packing. The presence of the methyl ester functionality introduces additional conformational considerations, particularly regarding the orientation of the ester carbonyl group relative to the amino substituent. The crystalline arrangement is expected to be stabilized through intermolecular hydrogen bonding interactions involving the protonated amino group and chloride counterion.

Crystal packing analysis suggests that the molecules adopt arrangements that maximize electrostatic interactions between the positively charged ammonium centers and chloride anions. The hydrophobic pentyl chain and methyl ester groups likely engage in van der Waals interactions that contribute to the overall stability of the crystal lattice. The predicted molecular ion collision cross section of 133.6 Ų for both positive and negative ion modes indicates a relatively symmetric charge distribution around the molecular framework.

Chiral Center Configuration and Enantiomeric Purity

The stereochemical analysis of this compound reveals important considerations regarding its chiral properties. The second carbon position, which bears both the amino group and methyl substituent, represents a potential stereogenic center depending on the specific substitution pattern of the pentanoate chain. The molecular formula C7H15NO2 for the free base form indicates the presence of sufficient asymmetric substitution to generate stereoisomers.

The configurational analysis requires careful consideration of the substituent priorities according to Cahn-Ingold-Prelog rules. The amino group typically takes higher priority than alkyl substituents, while the carboxylate ester functionality influences the overall stereochemical designation. The compound's stereochemical purity and enantiomeric excess represent critical parameters for its potential applications in asymmetric synthesis or as a chiral building block.

Computational structural predictions suggest that the compound may exist as distinct enantiomeric forms, each exhibiting characteristic spectroscopic and physical properties. The resolution of enantiomers and determination of optical purity would require specialized analytical techniques such as chiral high-performance liquid chromatography or circular dichroism spectroscopy. The absolute configuration assignment necessitates comparison with known standards or X-ray crystallographic analysis of suitable derivatives.

Properties

IUPAC Name |

methyl 2-amino-2-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-7(2,8)6(9)10-3;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNOQUIJVLFACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179485-45-1 | |

| Record name | Norvaline, 2-methyl-, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179485-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-2-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of methyl 2-amino-2-methylpentanoate hydrochloride generally involves multi-step organic synthesis starting from suitable keto or hydroxy precursors, followed by amino group introduction, esterification, and salt formation. The key strategies include:

- Cyanation and Hydrolysis of Hydroxy Ketones to obtain amino hydroxy acids, followed by protection and chlorination steps.

- Esterification of Amino Acids to form methyl esters.

- Salt Formation with hydrochloric acid to yield the hydrochloride salt.

Preparation Method Based on Cyanation and Hydrolysis

A patented method for optically active 2-amino-5-hydroxy-2-methylpentanoic acid (a close analog) provides insights into the preparation of this compound:

- Starting Material: 5-hydroxy-2-pentanone.

- Step 1: Condensation with cyanating reagent to form a cyanohydrin intermediate.

- Step 2: Hydrolysis of the cyanohydrin to yield 2-amino-5-hydroxy-2-methylpentanoic acid.

- Step 3: Salt formation with a resolving agent to isolate optically active amino acid.

- Step 4: Protection of the amino group with carbamate-type protecting groups (e.g., tert-butoxycarbonyl).

- Step 5: Chlorination with chlorinating agents to remove the protecting group and form the corresponding chlorinated intermediate.

- Step 6: One-pot cyclization to obtain the target amino acid derivative.

The process is characterized by mild reaction conditions, high yield, and scalability. The hydrolysis can be performed using inorganic acids or bases in mixed water-alcohol solvents (methanol, ethanol, etc.) with pH adjustment to optimize product precipitation and purity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Cyanating reagent, 5-hydroxy-2-pentanone | Cyanohydrin formation | Controlled temperature, inert atmosphere |

| 2 | Hydrolysis (acidic/basic), water-alcohol mix | Conversion to amino acid | pH and solvent choice critical |

| 3 | Resolving agent (e.g., tartaric acid) | Optical resolution | Salt formation and precipitation |

| 4 | Amino protecting agent (Boc, Cbz) | Protect amino group | Protecting group choice affects yield |

| 5 | Chlorinating reagent (SOCl2, etc.) | Deprotection and chlorination | Reflux in ethanol or similar solvent |

| 6 | Cyclization (one-pot) | Final ring closure | High yield and purity |

This method emphasizes the importance of pH control and solvent selection to achieve high enantiomeric purity and yield.

Esterification and Hydrochloride Salt Formation

The methyl ester derivative is typically prepared by esterification of the amino acid or its protected intermediate with methanol under acidic or basic catalysis, followed by conversion to the hydrochloride salt:

- Esterification: Amino acid or intermediate is refluxed with methanol, often in the presence of acid catalysts or coupling reagents.

- Hydrochloride Salt Formation: The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt, which is then filtered and dried.

This approach is widely used due to its simplicity and efficiency. The hydrochloride salt form improves compound stability and solubility for downstream applications.

Alternative Methods and Related Syntheses

Although direct literature on this compound is limited, related amino acid ester syntheses provide comparable methodologies:

- Hydrazide Intermediates and Diazotization: Amino acid esters can be converted to hydrazides and subsequently to azides or other derivatives, which then undergo substitution or cyclization reactions to yield target compounds.

- Coupling Reactions: Carbodiimide-mediated coupling with carboxylic acids or acid chlorides can modify amino acid esters, followed by salt formation.

- Use of Protecting Groups: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are commonly employed to protect amino groups during multi-step syntheses, facilitating selective reactions and purification.

Data Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Material | 5-hydroxy-2-pentanone or related keto/hydroxy compounds | Readily available or synthesized |

| Cyanation Reagent | Sodium cyanide, KCN, or equivalents | Requires careful handling |

| Hydrolysis Conditions | Acidic or basic aqueous/alcoholic medium, 50–80°C | pH 6.8–7.8 optimal for precipitation |

| Protecting Groups | Boc, Cbz, others | Boc preferred for ease of removal |

| Chlorination Reagents | Thionyl chloride (SOCl2), oxalyl chloride | Reflux in ethanol |

| Esterification | Methanol, acid/base catalyst, reflux | Methyl ester formation |

| Salt Formation | HCl in ethanol or ethyl acetate | Precipitation and isolation of hydrochloride |

| Yield | 60–90% overall depending on step | High yield achievable with optimized steps |

| Purity | >98% by HPLC or NMR | Confirmed by spectral analysis |

Research Findings and Practical Considerations

- The patented cyanation-hydrolysis approach offers a cost-effective and scalable route with mild reaction conditions, making it suitable for industrial production.

- Protecting group strategy is crucial for controlling side reactions and achieving high purity.

- Esterification and salt formation steps are well-established and reproducible, providing stable hydrochloride salts suitable for pharmaceutical use.

- Optimization of solvent systems and pH during salt formation enhances optical purity and crystallinity, important for downstream applications.

- Alternative synthetic routes involving hydrazide intermediates and coupling reactions provide flexibility for structural modifications but may be more complex.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis

Methyl 2-amino-2-methylpentanoate hydrochloride serves as a crucial building block for synthesizing peptides and proteins. Its structure allows it to participate in peptide bond formation, making it valuable in the development of new pharmaceuticals and biochemicals. The compound is particularly significant in the synthesis of branched-chain amino acids (BCAAs), which are essential for various physiological functions.

2. Enzyme Mechanism Studies

Research involving this compound has provided insights into enzyme-substrate interactions. It has been used to investigate the mechanisms of specific enzymes, enhancing our understanding of metabolic pathways and potential therapeutic targets.

Biological Applications

1. Role in Muscle Metabolism

this compound is recognized for its role in muscle recovery and protein synthesis. Studies indicate that supplementation with branched-chain amino acids can reduce muscle soreness and enhance recovery post-exercise. This has made it popular among athletes seeking to improve performance and recovery times.

Case Study: Muscle Recovery in Athletes

A study assessed the impact of BCAA supplementation on competitive athletes. Participants receiving methyl 2-amino-2-methylpentanoate reported significantly lower muscle soreness levels compared to a placebo group, indicating its efficacy in enhancing recovery through increased muscle protein synthesis markers.

2. Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties by facilitating the transport of essential amino acids across the blood-brain barrier. This could influence neurotransmitter synthesis and neuronal health, presenting potential implications for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of methyl 2-amino-2-methylpentanoate was linked to improved cognitive function and reduced neuronal loss. The study highlighted its ability to mitigate oxidative stress and inflammation within the central nervous system.

Industrial Applications

1. Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is investigated for its potential use as a drug development intermediate. Its unique properties make it suitable for synthesizing various therapeutic agents.

2. Specialty Chemicals Production

The compound is utilized in producing specialty chemicals due to its reactivity and ability to undergo various chemical transformations. It serves as a reagent in organic synthesis, contributing to developing new materials and compounds.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Muscle Recovery | Enhances protein synthesis; reduces muscle soreness post-exercise |

| Neuroprotection | Facilitates amino acid transport; may influence neurotransmitter synthesis |

| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokine production; potential therapeutic role |

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methylpentanoate hydrochloride involves its role as a precursor in peptide synthesis. It participates in peptide bond formation through nucleophilic attack by the amino group on the carbonyl carbon of another amino acid or peptide. This reaction is facilitated by the presence of coupling agents and occurs under mild conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-amino-2-methylpentanoate hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and applications:

*Inferred from analogs in and .

Key Structural and Functional Insights:

Steric and Electronic Effects: The 2-chlorophenyl variant () exhibits steric hindrance and electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions compared to the reference compound .

Backbone Modifications: The pentanoate backbone in the reference compound allows for greater conformational flexibility compared to phenylpropanoate derivatives (), which may influence binding affinity in target proteins . The hydroxyl group in Methyl 3-amino-2-hydroxypentanoate () introduces hydrogen-bonding capability, critical for interactions in enzyme-active sites .

Salt Form and Solubility: All compounds exist as hydrochloride salts, improving aqueous solubility for in vitro assays. However, Methyl 3-amino-2-hydroxypentanoate hydrochloride () is reported as an oil, suggesting unique handling requirements .

Pharmacological and Industrial Relevance

- Impurity Profiles : Regulatory guidelines () emphasize stringent control of ester impurities (e.g., ethylphenidate) in drug formulations, underscoring the need for high-purity synthesis of such intermediates .

Biological Activity

Methyl 2-amino-2-methylpentanoate hydrochloride, also known as a derivative of branched-chain amino acids (BCAAs), has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound is characterized by a branched structure typical of BCAAs, which are essential for various physiological functions. The compound can be synthesized through the reaction of 2-amino-3-methylpentanoic acid with methylating agents, resulting in a hydrochloride salt that enhances its solubility and bioavailability.

1. Role in Protein Synthesis and Muscle Metabolism

Methyl 2-amino-2-methylpentanoate is primarily recognized for its role in protein synthesis and muscle metabolism. As a BCAA, it contributes to muscle recovery and growth by stimulating protein synthesis pathways. Research indicates that supplementation with BCAAs can reduce muscle soreness and enhance recovery post-exercise, making it a popular choice among athletes.

2. Neuroprotective Effects

Emerging studies suggest that methyl 2-amino-2-methylpentanoate may exhibit neuroprotective properties. It has been shown to facilitate the transport of essential amino acids across the blood-brain barrier, potentially influencing neurotransmitter synthesis and neuronal health . This mechanism could have implications for conditions such as neurodegenerative diseases.

3. Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory effects of methyl 2-amino-2-methylpentanoate. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in immune cells, suggesting a potential therapeutic role in inflammatory diseases .

Case Study 1: Muscle Recovery in Athletes

A study involving competitive athletes assessed the impact of BCAA supplementation, including methyl 2-amino-2-methylpentanoate, on muscle recovery. Participants who received BCAA supplements reported significantly lower levels of muscle soreness compared to the placebo group. The results indicated a notable increase in muscle protein synthesis markers post-exercise, underscoring the compound's efficacy in enhancing recovery.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of methyl 2-amino-2-methylpentanoate was associated with improved cognitive function and reduced neuronal loss. The study highlighted the compound's ability to mitigate oxidative stress and inflammation within the central nervous system, suggesting its potential as a neuroprotective agent .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-2-methylpentanoate hydrochloride, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via esterification of 2-amino-2-methylpentanoic acid followed by HCl salt formation. A common approach involves refluxing the amino acid with methanol under acidic conditions (e.g., HCl gas or concentrated HCl), as described in similar hydrochloride syntheses . For yield optimization, reaction parameters such as temperature (25–40°C), stoichiometry of HCl, and reaction time (1–3 hours) should be systematically tested using design of experiments (DoE) frameworks. Post-synthesis, vacuum evaporation or recrystallization from ethanol/ether mixtures can isolate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H-NMR : To verify the methyl ester (δ ~3.7 ppm) and tertiary amine proton environments (δ ~2.5–3.0 ppm), as seen in analogous hydrochlorides .

- HPLC with UV detection : To assess purity (>95%) using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass spectrometry (ESI-MS) : To confirm the molecular ion peak at m/z 153.61 (M+H⁺) and chloride adducts .

Q. How can the biological activity of this compound be preliminarily screened?

- Methodological Answer : In vitro assays are recommended for initial screening:

- Enzyme inhibition : Test against targets like aminopeptidases or proteases using fluorogenic substrates (e.g., Ala-AMC) .

- Cell viability assays : Use MTT or resazurin-based protocols to evaluate cytotoxicity in HEK-293 or HepG2 cell lines .

- Anti-inflammatory potential : Measure nitric oxide (NO) suppression in LPS-stimulated macrophages, referencing methods from analogous compounds .

Advanced Research Questions

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polar mobile phases (hexane/isopropanol with 0.1% diethylamine) can resolve enantiomers . For absolute configuration confirmation, single-crystal X-ray diffraction or vibrational circular dichroism (VCD) should be employed, leveraging the compound’s tertiary amine and ester moieties as stereochemical anchors .

Q. What strategies resolve contradictions in pharmacological data for this compound analogs?

- Methodological Answer : Discrepancies in biological activity (e.g., anticonvulsant vs. neurotoxic effects) often arise from assay variability. Cross-validate findings using:

- Multiple assay platforms : Compare results from patch-clamp electrophysiology (ion channel effects) and in vivo rodent models (seizure threshold tests) .

- Dose-response curves : Identify non-linear relationships or off-target effects at high concentrations .

Q. How does this compound stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Hydrolysis of the ester group is expected at alkaline pH (>8) .

- Thermal stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Use Karl Fischer titration to quantify hygroscopicity-driven decomposition .

Q. What computational tools predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with biological targets (e.g., NMDA receptors). Compare binding energies of analogs with modified alkyl chains or ester groups to identify critical substituents . QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors further refine SAR predictions .

Q. How can discrepancies in synthetic yield between small-scale and pilot-scale batches be mitigated?

- Methodological Answer : Scale-up challenges often stem from inefficient mixing or heat transfer. Implement:

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Statistical optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., agitation rate, HCl addition rate) affecting yield .

Q. What methods assess the compound’s potential for inducing cellular oxidative stress?

- Methodological Answer : Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in treated cell lines. Combine with glutathione (GSH/GSSG) assays and mitochondrial membrane potential measurements (JC-1 dye) to evaluate redox imbalance . Transcriptomic analysis (RNA-seq) of Nrf2 pathway genes further elucidates oxidative stress mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.